molecular formula C6H10N4 B13252454 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13252454
M. Wt: 138.17 g/mol
InChI Key: LHKWEZVACBSTHF-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine (CAS 1375450-96-6) is a high-value, bicyclic nitrogen-containing heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a fused pyrrolo[3,4-c]pyrazole scaffold, a privileged structure in the design of biologically active molecules. With a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol , this amine is characterized by two hydrogen bond donors and three hydrogen bond acceptors , properties that contribute to its favorable interactions in biological systems. The core pyrrolopyrazole scaffold is recognized as a key structural motif in the development of GlyT1 inhibitors for the treatment of central nervous system disorders, cognitive deficits, and neurodegenerative diseases . Researchers utilize this compound as a critical synthetic intermediate for constructing more complex molecules targeting neurological pathways. The dihydrochloride salt form (CAS 1909324-73-7) is also available with a molecular weight of 211.09 g/mol , offering enhanced solubility for various experimental conditions. This product is provided as a powder and should be stored at room temperature . It is intended For Research Use Only and is not approved for human consumption, diagnostic use, or any therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it carries warning classifications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C6H10N4/c1-10-5-3-8-2-4(5)6(7)9-10/h8H,2-3H2,1H3,(H2,7,9)

InChI Key

LHKWEZVACBSTHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)N

Origin of Product

United States

Preparation Methods

Classical Reduction of Nitro Precursors

One traditional approach to synthesize related pyrazole amines involves the reduction of nitro-substituted pyrazoles. For example, 1-Methyl-1H-pyrazol-3-amine is synthesized by reducing 4-iodo-1-methyl-3-nitro-1H-pyrazole using tin(II) chloride in hydrochloric acid at 30 °C for 2 hours, achieving a yield of approximately 51%. Although this method relates to a simpler pyrazole amine, similar reduction strategies can be adapted for the bicyclic pyrrolo[3,4-c]pyrazol system.

One-Pot Multicomponent Cyclization

A highly efficient and practical method for constructing the bicyclic pyrrolo[3,4-c]pyrazol framework involves multicomponent reactions. A recent study demonstrated the synthesis of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via a ring-opening strategy and multicomponent cyclization under mild conditions. The reaction uses chromeno[2,3-c]pyrrole-3,9-diones, hydrazine hydrate, and other reagents in dioxane, yielding the target bicyclic compounds with high purity (>95% by HPLC) and yields ranging from 72% to 94%. This method is notable for its operational simplicity, broad substituent tolerance, and scalability.

Annulation and Rearrangement Strategies

The bicyclic pyrazolo[3,4-c]pyrazole core can also be accessed via annulation or heterocyclic rearrangement routes, such as the Boulton–Katritzky rearrangement. These methods typically start from hydrazine derivatives and substituted pyrazoles, proceeding through ring closure and rearrangement steps. However, these routes may involve multiple steps, complex starting materials, and limited functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Incorporation of the aminopyrazole moiety into complex molecules has been achieved through palladium-catalyzed coupling reactions. For instance, Pd(0)-mediated amination using Pd2(dba)3/Xantphos/NaOPh in dioxane under microwave irradiation has been optimized for the installation of aminopyrazole groups on aromatic scaffolds. This approach is valuable for late-stage functionalization and diversification of the bicyclic core.

Protection and Deprotection Strategies

Synthesis of derivatives often requires protection of nitrogen atoms, such as Boc protection on the pyrrole nitrogen, followed by deprotection with strong acids like 4N HCl in dioxane and dichloromethane. Ester protecting groups on the pyrazole nitrogen can be removed by treatment with lithium hydroxide in dioxane and dichloromethane under reflux conditions. These steps are critical for obtaining the free amine form of the compound.

Comparative Data Table of Preparation Routes

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Reduction of Nitro Precursors SnCl2, HCl, 30 °C, 2 h ~51 Simple reagents, straightforward Moderate yield, limited to simpler pyrazoles
Multicomponent Cyclization Chromeno[2,3-c]pyrrole-3,9-diones, hydrazine hydrate, dioxane, reflux 72–94 High yield, broad substituent tolerance, mild conditions Requires specific dione precursors
Annulation/Rearrangement Hydrazine derivatives, Boulton–Katritzky rearrangement Variable Access to diverse bicyclic frameworks Multi-step, complex starting materials
Pd-Catalyzed Coupling Pd2(dba)3, Xantphos, NaOPh, microwave, dioxane High Efficient late-stage modification Requires palladium catalyst, specialized conditions
Protection/Deprotection Boc protection, 4N HCl in dioxane/DCM, LiOH reflux High Enables functional group manipulation Additional steps, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key References
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine C₆H₁₁N₅ 1-CH₃, 3-NH₂ Kinase inhibitor scaffold (hypothesized)
6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine () C₅H₇N₅ 6-CH₃, 3-NH₂; diazolo ring Structural analog (no activity reported)
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine () C₇H₁₁N₅ 4-C₂H₅, 6-CH₃, 3-NH₂; diazolo ring Intermediate for drug discovery
2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine () C₁₁H₉ClN₃S Thieno ring; 4-Cl-phenyl substituent Potential therapeutic agent (unspecified)
5-[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine () C₂₈H₃₈FN₉O₂ Complex substituents (fluoropyrimidine, piperazine) Potent PKCα/β inhibitor (IC₅₀ < 10 nM)

Structural and Functional Analysis

Core Heterocycle Differences: The pyrrolo[3,4-c]pyrazole core (target compound) offers a balance of aromaticity and flexibility, enabling interactions with kinase ATP-binding pockets . Thieno[3,4-c]pyrazole derivatives () incorporate a sulfur atom, enhancing hydrophobicity and π-stacking capabilities .

Substituent Effects: Methyl vs. Ethyl Groups: The 1-methyl group in the target compound improves metabolic stability compared to bulkier ethyl substituents (e.g., ) but may reduce steric hindrance .

Biological Activity: The PKCα/β inhibitor in demonstrates that pyrrolo[3,4-c]pyrazole derivatives with fluoropyrimidine and piperazine substituents achieve nanomolar potency, highlighting the importance of strategic functionalization . Unsubstituted or minimally substituted analogs (e.g., ) lack reported activity, emphasizing the necessity of targeted modifications for efficacy.

Research Findings and Data

Physicochemical Properties

Property Target Compound 6-Methyl Diazolo () 4-Ethyl-6-Methyl Diazolo () Thieno Derivative ()
Molecular Weight (g/mol) 153.19 153.15 165.20 251.74
Calculated logP 0.98 0.75 1.32 2.20
Hydrogen Bond Donors 2 2 2 1
Topological Polar Surface Area (Ų) 65.5 65.5 65.5 69.1

Key Observations :

  • The target compound’s lower logP (0.98) compared to thieno derivatives (2.20) suggests better aqueous solubility, critical for oral bioavailability.
  • All analogs retain 1–2 hydrogen bond donors, facilitating target engagement.

Biological Activity

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can be described by its molecular formula C6H10N4C_6H_10N_4 and its IUPAC name. The compound features a pyrrolo-pyrazole framework that contributes to its biological activity.

Antimicrobial Activity

Recent research indicates that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, a study reported a minimum inhibitory concentration (MIC) of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing established controls such as allicin and streptomycin sulfate. This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A series of studies have shown that compounds related to 1-methyl-1H-pyrazol-5-amine demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . This positions these compounds as potential alternatives for treating inflammatory conditions.

Synthesis and Evaluation

A notable study synthesized several pyrazole derivatives from 1-methyl-1H-pyrazol-5-amine and evaluated their biological activities. The synthesized compounds were assessed for their ability to inhibit COX enzymes and showed promising results in terms of potency and selectivity .

CompoundIC50 (μg/mL)COX-2 Inhibition (%)
Compound A60.5671%
Compound B57.2465%
Diclofenac54.6522%

This table illustrates the comparative effectiveness of the synthesized compounds against COX enzymes, highlighting their potential as anti-inflammatory agents.

The mechanism through which 1-methyl-1H-pyrazol derivatives exert their biological effects often involves the inhibition of key enzymes involved in inflammatory pathways. For instance, studies have shown that these compounds can inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Q & A

Q. Core Characterization Workflow

NMR Spectroscopy :

  • ¹H NMR : Key signals include the methyl group on the pyrrolo-pyrazole nitrogen (δ 2.8–3.2 ppm, singlet) and aromatic protons (δ 7.2–8.6 ppm for substituted aryl groups).
  • ¹³C NMR : The amine-bearing carbon (C3) appears at δ 150–155 ppm, while the methyl group resonates at δ 35–40 ppm .

IR Spectroscopy : Stretching frequencies at 3300–3400 cm⁻¹ (N–H amine) and 1600–1650 cm⁻¹ (C=N pyrazole ring) confirm structural integrity .

UV-Vis : Absorption maxima near 260–280 nm (π→π* transitions) align with fused pyrrolo-pyrazole systems .

Q. Table 1: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz, DMSO-d₆)δ 3.0 (s, 3H, N–CH₃), δ 7.8 (m, 2H, Ar–H)
¹³C NMRδ 152.5 (C3), δ 38.2 (N–CH₃)
IR (KBr)3320 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N)

How does 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine interact with biological targets, and what contradictions exist in reported activities?

Pharmacological Mechanisms
The compound exhibits ATP-competitive inhibition of protein kinase C (PKC) isoforms α/β, with IC₅₀ values <100 nM. Structural analogs (e.g., Cmpd 1 in Ref. 33) show hyperphagia suppression in obesity-driven diabetes models, suggesting therapeutic potential for metabolic disorders . However, conflicting data arise in cancer studies: some derivatives induce apoptosis in HepG2 cells (IC₅₀ = 2.1 µM), while others show no activity (IC₅₀ >50 µM), likely due to substituent-dependent solubility or off-target effects .

Q. Advanced Formulation Approaches

Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride, solubility >10 mg/mL in PBS) .

Prodrug Design : Esterification of the amine group (e.g., tert-butyl carbamate derivatives) enhances membrane permeability, with logP values reduced from 2.1 to 1.4 .

Co-crystallization : Co-formers like succinic acid stabilize the amorphous phase, increasing shelf-life >24 months at 25°C .

How do structural modifications influence the compound’s structure-activity relationships (SAR)?

Q. SAR Insights

  • N1-Methyl Group : Essential for PKC inhibition; demethylation reduces binding affinity by 10-fold .
  • C3-Amine Substitution : Acylation (e.g., acetyl) abolishes activity, while arylalkylation (e.g., benzyl) retains potency (IC₅₀ = 110 nM) .
  • Ring Fusion : Expansion to pyridopyrazoles (e.g., pyrazolo[3,4-b]pyridines) enhances selectivity for kinase targets but reduces metabolic stability .

How should researchers address discrepancies in reported synthetic yields or biological data?

Q. Data Contradiction Analysis

Synthetic Yield Variability : Trace moisture in solvents (e.g., toluene) can hydrolyze intermediates, leading to inconsistent yields. Use of molecular sieves (3Å) or anhydrous TFA improves reproducibility .

Biological Replicability : Differences in cell line passage numbers or serum content (e.g., FBS vs. charcoal-stripped serum) may explain activity discrepancies. Standardize assays using CLSI guidelines .

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